molecular formula C20H16FN3O3 B11253171 N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11253171
M. Wt: 365.4 g/mol
InChI Key: DCFZMTAJKDBCLG-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H16FN3O3/c21-16-6-1-13(2-7-16)11-24-12-15(5-10-18(24)25)20(27)23-17-8-3-14(4-9-17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27)

InChI Key

DCFZMTAJKDBCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while reduction of the carbonyl group can yield alcohols or amines.

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its dihydropyridine core, it may have potential as a calcium channel blocker, which is useful in treating cardiovascular diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, inhibiting their function and thus affecting cellular calcium levels. This can lead to various physiological effects, such as vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CARBAMOYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its dihydropyridine core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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